An In-depth Technical Guide to Methyl 2,6-dimethoxyisonicotinate (CAS 52606-00-5)
An In-depth Technical Guide to Methyl 2,6-dimethoxyisonicotinate (CAS 52606-00-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design.[2][4] Methyl 2,6-dimethoxyisonicotinate, a substituted pyridine derivative, represents a key building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and safe handling, offering a technical resource for its application in research and development.
Section 1: Physicochemical Properties and Identification
Methyl 2,6-dimethoxyisonicotinate is identified by the CAS number 52606-00-5. Its structure features a pyridine ring substituted at the 2 and 6 positions with methoxy groups and a methyl ester at the 4 position.
| Property | Value | Source |
| IUPAC Name | methyl 2,6-dimethoxypyridine-4-carboxylate | [5] |
| CAS Number | 52606-00-5 | [5] |
| Molecular Formula | C₉H₁₁NO₄ | [5] |
| Molecular Weight | 197.19 g/mol | [5] |
| Appearance | Clear solution | [6] |
| Boiling Point | 271.3 °C at 760 mmHg | [6] |
| Density | 1.169 g/cm³ | [6] |
| Flash Point | 117.9 °C | [6] |
| Refractive Index | 1.498 | [6] |
| Water Solubility | Soluble | [6] |
Section 2: Synthesis of Methyl 2,6-dimethoxyisonicotinate
The synthesis of Methyl 2,6-dimethoxyisonicotinate is a multi-step process that typically begins with a more readily available starting material, such as 2,6-dichloroisonicotinic acid. The overall strategy involves the conversion of the chloro-substituents to methoxy groups, followed by esterification of the carboxylic acid.
Part 1: Synthesis of 2,6-Dimethoxyisonicotinic Acid
A plausible synthetic route to the key intermediate, 2,6-dimethoxyisonicotinic acid, starts from 2,6-dichloroisonicotinic acid. This transformation can be achieved via a nucleophilic aromatic substitution reaction using sodium methoxide.
Experimental Protocol: Synthesis of 2,6-Dimethoxyisonicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinic acid (1 equivalent) in a suitable solvent such as methanol.
-
Reagent Addition: Add a solution of sodium methoxide in methanol (excess, typically 2.2-2.5 equivalents) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,6-dimethoxyisonicotinic acid. Further purification can be achieved by recrystallization.
Part 2: Esterification to Methyl 2,6-dimethoxyisonicotinate
The final step is the esterification of the carboxylic acid group. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of Methyl 2,6-dimethoxyisonicotinate
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxyisonicotinic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution at 0 °C.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as indicated by TLC.[4]
-
Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[4]
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4] Purify the crude ester by vacuum distillation to yield pure Methyl 2,6-dimethoxyisonicotinate.
Caption: Synthetic pathway to Methyl 2,6-dimethoxyisonicotinate.
Section 3: Spectroscopic Characterization
Accurate structural confirmation of Methyl 2,6-dimethoxyisonicotinate is crucial. The following data, while not directly found in a single source, are predicted based on the analysis of its constituent functional groups and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
A singlet for the two equivalent aromatic protons on the pyridine ring.
-
A singlet for the six protons of the two equivalent methoxy groups at the 2 and 6 positions.
-
A singlet for the three protons of the methyl ester group.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment.
-
Signals for the quaternary carbons of the pyridine ring (C2, C4, C6).
-
A signal for the two equivalent methine carbons of the pyridine ring (C3, C5).
-
A signal for the carbons of the two equivalent methoxy groups.
-
A signal for the carbon of the methyl ester group.
-
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~3.9 | s, 6H, 2 x -OCH₃ |
| ~3.8 | s, 3H, -COOCH₃ |
| ~7.0 | s, 2H, Ar-H |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester and Methoxy): Strong bands will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be just below 3000 cm⁻¹.[9]
Mass Spectrometry (MS)
The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 197.[5]
-
Key Fragmentation: Common fragmentation pathways include the loss of a methoxy radical (•OCH₃) to give a peak at m/z = 166, and the loss of the methyl ester group (•COOCH₃).
Caption: Spectroscopic techniques for structural elucidation.
Section 4: Chemical Reactivity and Synthetic Applications
The reactivity of Methyl 2,6-dimethoxyisonicotinate is dictated by the interplay of its functional groups. The electron-donating methoxy groups activate the pyridine ring towards certain reactions, while also being susceptible to nucleophilic substitution under harsh conditions. The ester group offers a handle for further synthetic transformations.
Key Reactions:
-
Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethoxyisonicotinic acid, which can then be converted to other derivatives such as amides or other esters.
-
Nucleophilic Acyl Substitution: The ester can react with various nucleophiles (e.g., amines, Grignard reagents) to form amides, ketones, or tertiary alcohols.
-
Reactions at the Pyridine Ring: While the electron-rich nature of the ring due to the methoxy groups can influence its reactivity in electrophilic aromatic substitution, these groups can also be targets for nucleophilic displacement under forcing conditions.
This versatile building block is valuable in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The dimethoxypyridine scaffold is a feature in a number of biologically active compounds.
Section 5: Safety, Handling, and Storage
As a laboratory chemical, proper safety precautions must be observed when handling Methyl 2,6-dimethoxyisonicotinate.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[10]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[10]
-
Spills: In case of a spill, ensure adequate ventilation and evacuate the area. Collect the spilled material and dispose of it as hazardous waste. Do not let the chemical enter drains.[10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[10]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[10]
-
Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a doctor.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
References
-
Methyl 2,6-dimethoxyisonicotinate. PubChem. [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
-
2,6-Dimethoxyisonicotinic acid. Lead Sciences. [Link]
-
methyl 2,6-dimethoxyisonicotinate. 捷化医药. [Link]
-
Methyl 2,6-dichloroisonicotinate. PubChem. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Safety Data Sheet: Component B. Carl ROTH. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]
-
Mass Spectroscopy: Interpreting Fragmentation Patterns. YouTube. (2020-12-17). [Link]
-
1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]
- WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
-
Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]
-
A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. (2023-10-23). [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020-02-14). [Link]
-
2-cyano-6-methylpyridine. Organic Syntheses Procedure. [Link]
-
15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. (2018-09-20). [Link]
- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
- CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
-
Mass Spectrometry: Fragmentation. [Link]
-
Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. (2025-08-06). [Link]
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]
-
UV-visible absorption spectra of methyl red solution measured in basic... ResearchGate. [Link]
-
Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC. [Link]
-
(b) Infrared spectrum of methyl propionate recorded after deposition at... ResearchGate. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. chemicalbook.com [chemicalbook.com]
